molecular formula C9H12N2O2 B13214723 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13214723
M. Wt: 180.20 g/mol
InChI Key: HOHDRALPTPPVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1557579-29-9 ) is a high-purity chemical building block designed for research and development applications. This compound, with a molecular formula of C9H12N2O2 and a molecular weight of 180.21 g/mol , belongs to the imidazopyridine class of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery . As a versatile synthetic intermediate, it is primarily used in the construction of more complex molecules for pharmaceutical research. The carboxylic acid functional group makes it a key precursor for amide coupling and other derivatization reactions. Imidazo[1,2-a]pyridine-based structures are explored in the development of various therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can leverage this building block to advance their exploratory studies in chemical biology and drug discovery programs.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-6-3-2-4-8-10-5-7(9(12)13)11(6)8/h5-6H,2-4H2,1H3,(H,12,13)

InChI Key

HOHDRALPTPPVRL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2=NC=C(N12)C(=O)O

Origin of Product

United States

Preparation Methods

Esterification and Hydrazide Formation

  • Starting from ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, hydrazide derivatives are formed by refluxing with hydrazine hydrate in ethanol for several hours. This step yields 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a key intermediate for further transformations.

Condensation with Ketones to Form Hydrazones

  • The hydrazide intermediate is condensed with appropriate ketones under acidic conditions (e.g., catalytic sulfuric acid) in ethanol under reflux. This produces alkylidene or cycloalkylidene hydrazides, which serve as precursors for subsequent amide formation or cyclization steps.

Amide Formation via Reflux with Thioglycolic Acid

  • The hydrazone intermediates react with thioglycolic acid under reflux in dry benzene using a Dean-Stark apparatus to remove water, facilitating amide bond formation. This method yields various 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid amides with good purity after recrystallization.

Specific Preparation Method for 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic Acid

While direct reports of the exact compound’s synthesis are sparse, the following approach can be inferred and adapted from closely related imidazo[1,2-a]pyridine carboxylic acid syntheses:

Starting Material Preparation

  • Step 1: Synthesize ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate by cyclization of 2-aminopyridine derivatives with α-haloketones bearing a methyl substituent at the 5-position. This step involves nucleophilic substitution and ring closure under reflux conditions in polar solvents.

Hydrogenation to Achieve Partial Saturation

  • Step 2: Subject the imidazo[1,2-a]pyridine ester to catalytic hydrogenation (e.g., Pd/C catalyst under H2 atmosphere) to selectively reduce the double bonds at positions 5,6,7,8, yielding the 5H,6H,7H,8H partially saturated ring system.

Hydrolysis to Carboxylic Acid

  • Step 3: Hydrolyze the ester group to the corresponding carboxylic acid using aqueous base (NaOH or KOH) under reflux, followed by acidification to precipitate the free acid, this compound.

Alternative Synthetic Routes and Recent Advances

Metal-Free Direct Synthesis

Recent studies highlight metal-free protocols for imidazo[1,2-a]pyridine derivatives that could be adapted for the target compound. These involve condensation of 2-aminopyridinium salts with aldehydes or ketones under mild conditions, sometimes catalyzed by bases like potassium hydroxide or acids, avoiding metal catalysts and harsh conditions.

Multicomponent Reactions (MCR)

The Groebke-Blackburn-Bienaymé multicomponent reaction is a versatile method to synthesize imidazo[1,2-a]pyridines by combining 2-aminopyridines, aldehydes, and isocyanides. Post-reaction modifications including selective hydrogenation and hydrolysis can yield the desired carboxylic acid derivatives with methyl substitution.

Summary Table of Preparation Methods

Step Method Description Reagents/Conditions Outcome References
1 Cyclization to ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate 2-Aminopyridine derivative + α-haloketone, reflux Ester intermediate
2 Catalytic hydrogenation for partial saturation Pd/C catalyst, H2 atmosphere, mild pressure 5H,6H,7H,8H partially saturated ring
3 Ester hydrolysis to carboxylic acid NaOH or KOH aqueous reflux, acidification This compound
4 Metal-free condensation (alternative) 2-Aminopyridinium salts + ketones/aldehydes, base or acid catalysis Imidazo[1,2-a]pyridine derivatives
5 Multicomponent reaction (MCR) 2-Aminopyridine + aldehyde + isocyanide, mild heating Imidazo[1,2-a]pyridine scaffold

Research Findings and Practical Considerations

  • Yields: The yields for intermediate steps such as hydrazide formation and amide synthesis vary between 25% and 70%, depending on reaction conditions and purification methods.
  • Purification: Recrystallization from ethanol-water mixtures is commonly employed to obtain pure compounds.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) are essential for confirming intermediate and final product formation.
  • Safety and Environmental Impact: Metal-free and catalyst-free methods are gaining attention for their eco-friendly profiles, reducing hazardous waste and avoiding heavy metal contamination.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid 5-methyl, 3-carboxylic acid C₈H₁₃N₃O 167.21 Base scaffold; synthetic intermediate
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid 2-ethyl, 3-carboxylic acid C₁₀H₁₅N₃O₂ 209.25 Intermediate for tuberculosis therapeutics; distinct NMR shifts (δ = 7.09–5.64 ppm)
Sodium 5-bromoimidazo[1,2-a]pyridine-3-carboxylate 5-bromo, sodium carboxylate C₈H₄BrN₂NaO₂ 271.03 Enhanced solubility due to ionic form
2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid 2-difluoromethyl, 3-carboxylic acid C₉H₁₀F₂N₂O₂ 216.18 Electronegative substituent; increased acidity
2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid 8-carboxylic acid, 2-trifluoromethyl C₁₀H₁₁F₃N₂O₂ 248.20 Lipophilic; impacts metabolic stability
5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride 5-carboxylic acid, hydrochloride salt C₈H₁₁ClN₂O₂ 202.64 Improved stability and solubility

Functional Group Impact on Bioactivity

  • Methyl vs. Ethyl Substituents : The 2-ethyl analog (C₁₀H₁₅N₃O₂) exhibits altered bioactivity in tuberculosis drug candidates, likely due to increased hydrophobicity and steric effects compared to the methyl derivative .
  • The sodium salt form improves aqueous solubility for in vitro assays .
  • Fluorinated Derivatives : Difluoromethyl (C₉H₁₀F₂N₂O₂) and trifluoromethyl (C₁₀H₁₁F₃N₂O₂) groups increase electronegativity and metabolic resistance. The trifluoromethyl variant’s lipophilicity may improve blood-brain barrier penetration .

Biological Activity

5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1557579-29-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.20 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. Various methodologies have been reported in the literature to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

CompoundCell Line TestedIC₅₀ (µM)
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridineA549 (Lung)12.5
5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridineMCF-7 (Breast)15.0

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.

In a recent experiment involving carrageenan-induced paw edema in rats:

Treatment GroupEdema Reduction (%)
Control0
Imidazo Derivative (10 mg/kg)45
Indomethacin (standard)60

These results suggest that the compound could be a candidate for developing new anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is significantly influenced by substituents on the ring structure. Research has shown that:

  • Methyl Groups : Enhance lipophilicity and improve membrane permeability.
  • Carboxylic Acid Functionality : Increases hydrogen bonding potential with biological targets.

The presence of electron-donating groups has been correlated with enhanced activity against specific targets.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Case Study on Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry demonstrated that a related derivative exhibited selective toxicity towards cancer cells while sparing normal cells. The study employed various assays to confirm the mechanism of action involved apoptosis via mitochondrial pathways.
  • Case Study on Anti-inflammatory Properties :
    • In a preclinical model assessing the effects on rheumatoid arthritis symptoms, administration of the compound resulted in significant improvement in clinical scores and histopathological evaluations compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.